![molecular formula C10H9NO2S B3170266 Ethyl thieno[3,2-c]pyridine-2-carboxylate CAS No. 94226-16-1](/img/structure/B3170266.png)

Ethyl thieno[3,2-c]pyridine-2-carboxylate

Descripción general

Descripción

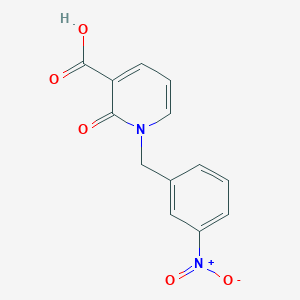

Ethyl thieno[3,2-c]pyridine-2-carboxylate is a chemical compound with a molecular weight of 208.26 . It is also known by its IUPAC name, ethyl 1H-1lambda3-thieno [3,2-c]pyridine-2-carboxylate .

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been explored in the context of developing GRK2 inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria for ATP-mimetic kinase inhibitors, but its use has been limited due to the availability of synthetic building blocks . A diverse collection of simple thieno[2,3-c]pyridine derivatives has been prepared as starting points for future drug discovery programs .Molecular Structure Analysis

The molecular structure of Ethyl thieno[3,2-c]pyridine-2-carboxylate is characterized by a bicyclic thieno[2,3-c]pyridine system . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Physical And Chemical Properties Analysis

Ethyl thieno[3,2-c]pyridine-2-carboxylate has a molecular weight of 208.26 .Aplicaciones Científicas De Investigación

- The thieno[2,3-c]pyridine scaffold, despite its limited use due to synthetic building block availability, has been investigated as a potential ATP-mimetic kinase inhibitor . Inspired by X-ray structures of kinase-bound thieno[2,3-c]pyridines, researchers prepared a diverse collection of derivatives. These compounds could serve as starting points for developing kinase inhibitors, including those targeting the GRK2 kinase.

- The thienopyridine ring system, which includes ethyl thieno[3,2-c]pyridine-2-carboxylate, plays a crucial role in anti-aggregation drugs. Ticlopidine, a tetrahydrothieno[3,2-c]pyridine derivative, was the first reported drug with in vitro anti-inflammatory and platelet aggregation inhibition activity .

- Synthetic thiophene derivatives, including thieno[3,2-c]pyridine analogs, have shown inhibitory effects against various microorganisms. Compound 12, for instance, exhibited potent antimicrobial activity against B. subtilis, E. coli, P. vulgaris, and S. aureus .

- Researchers have explored synthetic methods for thieno[3,2-d]pyrimidin-4-ones, which share similarities with thieno[3,2-c]pyridines. These methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives, often using one-carbon source reagents .

- Thieno[2,3-c]isothiazoles, related to thieno[2,3-c]pyridines, have been synthesized through oxidative thiation. These compounds exhibit interesting properties and potential applications .

Kinase Inhibitors

Anti-Aggregation Drugs

Antimicrobial Properties

Thiophene Synthesis

Thieno[2,3-c]isothiazoles

Direcciones Futuras

The thieno[2,3-c]pyridine scaffold, to which Ethyl thieno[3,2-c]pyridine-2-carboxylate belongs, has been identified as a potential starting point for the development of kinase inhibitors . This suggests that Ethyl thieno[3,2-c]pyridine-2-carboxylate and related compounds may have potential applications in drug discovery programs .

Mecanismo De Acción

Target of Action

Ethyl thieno[3,2-c]pyridine-2-carboxylate is primarily targeted towards G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase enzyme that plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases.

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[2,3-c]pyridine scaffold of the compound meets the criteria of ATP-mimetic kinase inhibitors . The ring nitrogen of the compound acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group of the kinase . Additionally, the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Propiedades

IUPAC Name |

ethyl thieno[3,2-c]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPCMRGSASTLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl thieno[3,2-c]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile](/img/structure/B3170200.png)

![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)[2-[(methoxycarbonyl)amino]ethoxy]methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B3170248.png)

![1-methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3170290.png)

![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)